molecular formula C14H19N3O2 B15231465 1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid

1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B15231465
M. Wt: 261.32 g/mol
InChI Key: GLVGYDKGLBRXHY-UHFFFAOYSA-N
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Description

1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring fused with a cinnoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be constructed via asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The specific industrial methods can vary based on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Comparison: Compared to these similar compounds, 1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid is unique due to its fused cinnoline ring, which imparts distinct structural and functional properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

1-(6-methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H19N3O2/c1-9-2-3-12-11(6-9)7-13(16-15-12)17-5-4-10(8-17)14(18)19/h7,9-10H,2-6,8H2,1H3,(H,18,19)

InChI Key

GLVGYDKGLBRXHY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NN=C(C=C2C1)N3CCC(C3)C(=O)O

Origin of Product

United States

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